molecular formula C6H6INO B12362706 3-iodo-2-methyl-3H-pyridin-6-one

3-iodo-2-methyl-3H-pyridin-6-one

Cat. No.: B12362706
M. Wt: 235.02 g/mol
InChI Key: GUOIDRKQNGUBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-2-methyl-3H-pyridin-6-one is a heterocyclic compound that features a pyridine ring substituted with an iodine atom at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-2-methyl-3H-pyridin-6-one can be achieved through various methods. One common approach involves the halogenation of 2-methylpyridine derivatives. For example, the reaction of 2-methylpyridine with iodine in the presence of an oxidizing agent can yield this compound . Another method involves the use of triiodide and sodium iodide in acetone to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-2-methyl-3H-pyridin-6-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield deiodinated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids for Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, N-oxides, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-iodo-2-methyl-3H-pyridin-6-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-iodo-2-methyl-3H-pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. Additionally, the methyl group can affect the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3H-pyridin-6-one: Lacks the iodine substitution, resulting in different reactivity and applications.

    3-chloro-2-methyl-3H-pyridin-6-one: Similar structure but with a chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.

    3-bromo-2-methyl-3H-pyridin-6-one:

Uniqueness

3-iodo-2-methyl-3H-pyridin-6-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and specific reactivity patterns. This uniqueness makes it valuable in specific synthetic and research applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

3-iodo-2-methyl-3H-pyridin-6-one

InChI

InChI=1S/C6H6INO/c1-4-5(7)2-3-6(9)8-4/h2-3,5H,1H3

InChI Key

GUOIDRKQNGUBNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C=CC1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.